Metoprolol
Übersicht
Beschreibung
Moprolol ist ein Betablocker, der vorwiegend zur Behandlung von Herz-Kreislauf-Erkrankungen wie Bluthochdruck, Angina pectoris und Arrhythmien eingesetzt wird. Es wirkt durch Blockierung von Beta-adrenergen Rezeptoren, was zur Senkung der Herzfrequenz und des Blutdrucks beiträgt. Diese Verbindung ist bekannt für ihre selektive Wirkung auf Beta-1-Rezeptoren, wodurch sie bei der Behandlung von Herzerkrankungen wirksam ist, ohne andere Beta-Rezeptoren im Körper signifikant zu beeinflussen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Moprolol umfasst mehrere Schritte, beginnend mit der Reaktion von p-Bromphenol mit Methylvinylether in Gegenwart eines Palladiumkatalysators und Phosphinliganden zur Bildung von 4-(2-Methoxy-ethylen-base)phenol. Dieser Zwischenstoff wird dann mit einem Palladium-Kohlenstoff-Katalysator hydriert, um das Zielprodukt 4-(2-Methoxy-ethyl)phenol zu erhalten . Eine weitere Methode beinhaltet die Verwendung einer lipase-katalysierten kinetischen Auflösung, um enantiomerenangereichert Moprolol herzustellen, das dann weiterverarbeitet wird, um die gewünschte optische Reinheit zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Moprolol folgt typischerweise den oben genannten Synthesewegen, wobei der Schwerpunkt auf der Optimierung der Reaktionsbedingungen liegt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von leicht verfügbaren Rohstoffen und Katalysatoren, wodurch er sich für die großtechnische Produktion eignet .
Chemische Reaktionsanalyse
Reaktionstypen
Moprolol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, was typischerweise zur Bildung reduzierter Derivate führt.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei den Reaktionen von Moprolol sind Palladiumkatalysatoren, Phosphinliganden und Wasserstoffgas für Hydrierungsreaktionen. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und Drücke, um optimale Reaktionsgeschwindigkeiten und Produktausbeuten zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei den Reaktionen von Moprolol gebildet werden, sind hydroxylierte Derivate, reduzierte Formen der Verbindung und verschiedene substituierte Analoga. Diese Produkte zeichnen sich häufig durch verbesserte pharmakologische Eigenschaften und eine verbesserte Selektivität für Beta-adrenerge Rezeptoren aus .
Wissenschaftliche Forschungsanwendungen
Moprolol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung in Studien zur Synthese von Betablockern und zu Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptor-Interaktionen.
Medizin: Wird in klinischen Studien eingesetzt, um seine Wirksamkeit bei der Behandlung von Herz-Kreislauf-Erkrankungen und seine möglichen Nebenwirkungen zu bewerten.
Industrie: Wird bei der Entwicklung neuer Betablocker-Formulierungen und Arzneimittelverabreichungssysteme eingesetzt
Wirkmechanismus
Moprolol entfaltet seine Wirkung durch selektive Blockierung von Beta-1-adrenergen Rezeptoren, die sich hauptsächlich im Herzen befinden. Diese Hemmung reduziert die Wirkung von Katecholaminen (Adrenalin und Noradrenalin) auf diese Rezeptoren, was zu einer Abnahme der Herzfrequenz und der Kontraktionskraft des Herzmuskels führt. Die Gesamtwirkung ist eine Senkung des Blutdrucks und eine Verbesserung der Herzfunktion .
Wirkmechanismus
Target of Action
Metoprolol is a selective beta-1 blocker . It primarily targets the beta-1 adrenergic receptors located in the heart . These receptors play a crucial role in regulating heart rate and contractility .
Mode of Action
This compound works by inhibiting the action of catecholamines (adrenaline and noradrenaline) on the beta-1 receptors . This inhibition results in a slowing of the heart rate and a decrease in the force of contraction of the heart muscle . It also reduces cardiac output and myocardial oxygen demand .
Biochemical Pathways
This compound is metabolized via two different CYP2D6-dependent metabolic pathways : alpha-hydroxylation and O-demethylation . These metabolic transformations are crucial for the drug’s elimination from the body .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 50% after a single dose, which increases to 70% upon repeated administration . It is primarily metabolized in the liver via the CYP2D6 and CYP3A4 enzymes . The drug’s elimination half-life ranges from 3 to 7 hours . This compound is excreted in the urine, with only a small percentage (approximately 5%) excreted as the parent drug .
Result of Action
The action of this compound results in a reduction of heart rate and cardiac output at rest and upon exercise . It also leads to a reduction of systolic blood pressure upon exercise . These effects contribute to the drug’s therapeutic efficacy in treating conditions such as hypertension, angina, and heart failure .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of other drugs can significantly alter the clearance, maximum plasma concentration, and area under the concentration-time curve of this compound . Additionally, the drug’s action can be influenced by genetic variations of the CYP2D6 gene, leading to variable metabolism among patients . Lastly, environmental contaminants, such as those found in wastewater effluents, can pose a potential ecotoxicological threat to aquatic ecosystems .
Biochemische Analyse
Biochemical Properties
Moprolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Moprolol is with beta-adrenergic receptors, specifically the beta-1-adrenergic receptor. By binding to these receptors, Moprolol inhibits the action of adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . Additionally, Moprolol undergoes significant first-pass hepatic metabolism, primarily driven by the activity of cytochrome P450 2D6 (CYP2D6) and to a lesser extent by cytochrome P450 3A4 (CYP3A4) .
Cellular Effects
Moprolol exerts various effects on different types of cells and cellular processes. In cardiac cells, Moprolol’s inhibition of beta-1-adrenergic receptors results in decreased cardiac output due to its negative chronotropic (heart rate reducing) and inotropic (contractility reducing) effects . This action helps in managing conditions like hypertension and angina. Furthermore, Moprolol influences cell signaling pathways by blocking the beta-adrenergic signaling cascade, which can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Moprolol involves its selective antagonism of the beta-1-adrenergic receptor. By binding to this receptor, Moprolol prevents the activation of the receptor by endogenous catecholamines such as adrenaline and noradrenaline . This inhibition leads to a reduction in cyclic adenosine monophosphate (cAMP) levels, which in turn decreases the activity of protein kinase A (PKA). The downstream effects include reduced phosphorylation of target proteins involved in cardiac muscle contraction, ultimately leading to decreased heart rate and contractility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Moprolol can change over time. Moprolol is known to undergo extensive first-pass metabolism, which can affect its stability and bioavailability . Studies have shown that the bioavailability of Moprolol is approximately 50% in normal metabolizers but can approach 100% in poor metabolizers due to genetic variations in CYP2D6 . Long-term studies have indicated that Moprolol maintains its efficacy in reducing heart rate and blood pressure over extended periods, although its pharmacokinetic properties may vary among individuals .
Dosage Effects in Animal Models
The effects of Moprolol vary with different dosages in animal models. In a canine model of chronic obstructive sleep apnea, administration of Moprolol at a dose of 5 mg per kg per day effectively prevented neuronal dendritic remodeling and spine loss induced by chronic hypoxia . High doses of Moprolol can lead to adverse effects such as bradycardia (abnormally slow heart rate) and hypotension (low blood pressure) . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Moprolol is metabolized through several pathways, primarily involving cytochrome P450 enzymes. The major metabolic routes include O-demethylation (approximately 65%), alpha-hydroxylation (10%), and N-dealkylation (10%) . These metabolic processes result in the formation of various metabolites, which are subsequently excreted via the kidneys. The activity of CYP2D6 plays a crucial role in determining the rate and extent of Moprolol metabolism, leading to variability in drug response among individuals .
Transport and Distribution
Moprolol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It has a relatively low protein binding rate of approximately 12%, which allows for efficient distribution throughout the body . Moprolol is primarily distributed to tissues with high blood flow, such as the heart, liver, and kidneys. The drug’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of Moprolol is primarily within the cytoplasm, where it exerts its effects on beta-adrenergic receptors located on the cell membrane . Moprolol does not require specific targeting signals or post-translational modifications for its activity, as its primary mode of action involves binding to membrane-bound receptors. The localization of Moprolol within the cytoplasm allows it to effectively interact with its target receptors and modulate cellular signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of moprolol involves several steps, starting with the reaction of p-bromophenol with methyl vinyl ether in the presence of a palladium catalyst and phosphine ligands to form 4-(2-methoxy-ethylene base) phenol. This intermediate is then hydrogenated using a palladium-carbon catalyst to obtain the target product, 4-(2-methoxy ethyl) phenol . Another method involves the use of lipase-catalyzed kinetic resolution to prepare enantiomerically enriched moprolol, which is then further processed to achieve the desired optical purity .
Industrial Production Methods
Industrial production of moprolol typically follows the synthetic routes mentioned above, with an emphasis on optimizing reaction conditions to ensure high yield and purity. The process involves the use of readily available raw materials and catalysts, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Moprolol undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of reduced derivatives.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of moprolol include palladium catalysts, phosphine ligands, and hydrogen gas for hydrogenation reactions. Reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions of moprolol include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs. These products are often characterized by their enhanced pharmacological properties and improved selectivity for beta-adrenergic receptors .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Moprolol wird häufig mit anderen Betablockern wie Atenolol, Propranolol und Metoprolol verglichen. Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Selektivität für Beta-Rezeptoren und ihren pharmakokinetischen Eigenschaften .
Einzigartigkeit
Die Einzigartigkeit von Moprolol liegt in seiner hohen Selektivität für Beta-1-Rezeptoren, was seine Wirkung auf Beta-2-Rezeptoren, die in der Lunge und anderen Geweben vorkommen, minimiert. Diese Selektivität reduziert das Risiko von Nebenwirkungen wie Bronchokonstriktion, wodurch Moprolol zu einer bevorzugten Wahl für Patienten mit Atemwegserkrankungen wird .
Eigenschaften
IUPAC Name |
1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTFGCDECFPSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27058-84-0 (mono-hydrochloride) | |
Record name | Moprolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00863612 | |
Record name | (+/-)-Moprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5741-22-0 | |
Record name | (±)-Moprolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5741-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moprolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Moprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moprolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOPROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A94HCH4225 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Moprolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.